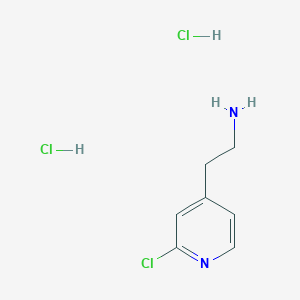
N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, also known as AMPI, is a compound that has been widely researched in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives for Therapeutic Use
Piperazine is a core structure in various drugs with wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can significantly affect the medicinal potential of the resulting molecules. This review highlights the versatility of piperazine derivatives in drug design and encourages further investigation into their therapeutic potential across different diseases. The emphasis is on the structural adaptability of piperazine to yield compounds with diverse pharmacological profiles, underscoring the importance of this moiety in the rational design of new drugs (Rathi et al., 2016).
Biological Effects of Acetamide and Formamide Derivatives
This review updates the toxicological profile of acetamide, formamide, and their derivatives, which are of commercial importance. While focusing on acetamide and formamide, the discussion provides insights into the biological consequences of exposure to these chemicals, highlighting both qualitative and quantitative differences among them. Such a comprehensive review aids in understanding the potential health implications of exposure to various amide compounds and underscores the importance of ongoing research in this area (Kennedy, 2001).
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives are clinically used for treating depression, psychosis, or anxiety. This review examines the metabolism of these compounds, particularly focusing on N-dealkylation to 1-aryl-piperazines, and discusses the pharmacological actions and potential roles of these metabolites. Understanding the metabolism and action of arylpiperazine derivatives is crucial for developing more effective and safer therapeutic agents (Caccia, 2007).
Anti-mycobacterial Activity of Piperazine and Its Analogues
This review focuses on the anti-mycobacterial properties of piperazine and its derivatives, particularly against Mycobacterium tuberculosis. It provides a detailed structure-activity relationship (SAR) analysis, underscoring the importance of piperazine as a building block in designing potent anti-TB molecules. The comprehensive overview of piperazine-based compounds against TB, including multidrug-resistant and extremely drug-resistant strains, emphasizes the potential of these derivatives in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14(25)20-15-3-5-16(6-4-15)21-17(26)13-23-9-11-24(12-10-23)18-19-7-8-22(18)2/h3-8H,9-13H2,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDKFPRNRTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)
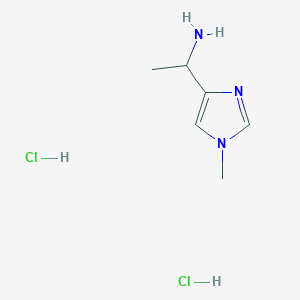
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)
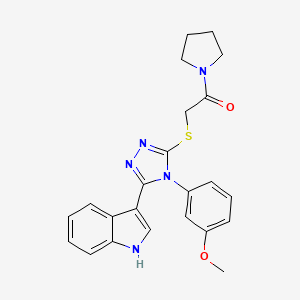
![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)
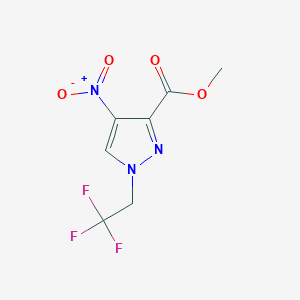
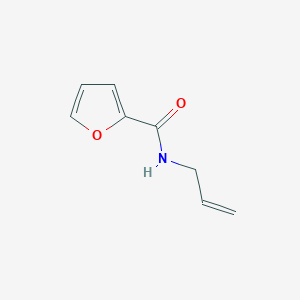
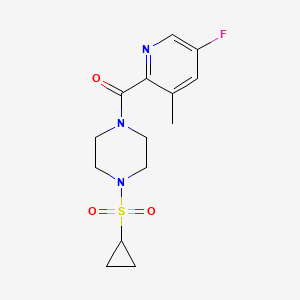
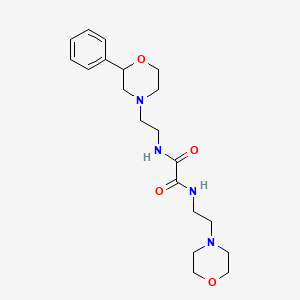
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)
